2-Thiazolepropanal
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Overview
Description
2-Thiazolepropanal is an organic compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiazolepropanal typically involves the reaction of thioamides with α-haloketones. One common method is the Hantzsch thiazole synthesis, where a thioamide reacts with a haloketone in the presence of a base to form the thiazole ring . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Catalysts such as silica-supported acids can be used to enhance the reaction efficiency . The scalability of these methods makes them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Thiazolepropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiazole-2-carboxylic acid.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and various nucleophiles under mild to moderate conditions.
Major Products:
Oxidation: Thiazole-2-carboxylic acid.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-Thiazolepropanal has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, pigments, and rubber vulcanization agents.
Mechanism of Action
The mechanism of action of 2-Thiazolepropanal involves its interaction with various molecular targets. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding with biological molecules. This interaction can modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells . The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Thiazole: The parent compound with a similar structure but without the propanal group.
2-Methylthiazole: A derivative with a methyl group at the C-2 position.
Thiazolidine: A reduced form of thiazole with a saturated ring.
Uniqueness: 2-Thiazolepropanal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to other thiazole derivatives. This functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
377083-67-5 |
---|---|
Molecular Formula |
C6H7NOS |
Molecular Weight |
141.19 g/mol |
IUPAC Name |
3-(1,3-thiazol-2-yl)propanal |
InChI |
InChI=1S/C6H7NOS/c8-4-1-2-6-7-3-5-9-6/h3-5H,1-2H2 |
InChI Key |
LPYLLKLVYUDKAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)CCC=O |
Origin of Product |
United States |
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